Isotanshinone IIA

描述

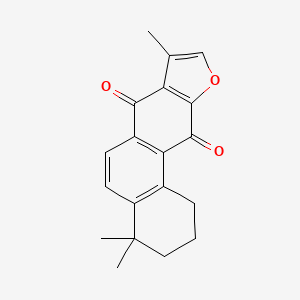

Structure

3D Structure

属性

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGPIJMPUOVBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotanshinone IIA: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isotanshinone IIA, a bioactive diterpenoid quinone. The document details its primary natural source, presents a comparative analysis of various extraction and isolation methodologies through tabulated quantitative data, and offers comprehensive experimental protocols. Furthermore, it visualizes a standard isolation workflow and key signaling pathways modulated by the closely related and more extensively studied Tanshinone IIA, providing valuable insights for research and drug development.

Natural Sources of this compound

This compound is a member of the tanshinone family of compounds, which are primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2] This traditional Chinese medicine, commonly known as Danshen, has been utilized for centuries in the treatment of cardiovascular and cerebrovascular diseases.[1] While S. miltiorrhiza is the principal and most well-documented source, other species of the Salvia genus have also been reported to contain various tanshinones.[3] These compounds are the main lipophilic, bioactive constituents of Danshen.[4][5]

Extraction and Isolation Methodologies

The isolation of this compound is typically performed as part of the broader extraction and separation of total tanshinones from Salvia miltiorrhiza. A variety of methods have been developed and optimized to enhance the efficiency and purity of the final products. These techniques range from conventional solvent-based extractions to more advanced chromatographic separations.

Common Extraction Techniques

Several methods are employed for the initial extraction of tanshinones from the plant matrix. These include:

-

Conventional Solvent Extraction: This traditional approach involves the use of organic solvents such as ethanol, methanol, or ethyl acetate to extract the lipophilic tanshinones.[1][3][6]

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. UAE is often more efficient and requires less time and lower temperatures compared to conventional methods.[1]

-

Supercritical CO2 Fluid Extraction (SFE): SFE employs carbon dioxide in its supercritical state as the extraction solvent. This technique is known for its high selectivity and the absence of residual organic solvents in the final product.[1]

-

Cloud Point Extraction (CPE): A more recent and environmentally friendly method that uses surfactants to form micelles, which entrap the hydrophobic tanshinones.[7][8][9]

Purification Techniques

Following the initial extraction, various chromatographic techniques are used to isolate and purify individual tanshinones, including this compound.

-

Silica Gel Column Chromatography: A widely used method for the separation of compounds based on their polarity.[3][10]

-

Macroporous Adsorption Resins: These resins are effective for the enrichment and preliminary purification of tanshinones from crude extracts.[4][11]

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, offering high recovery and purity.[6][12][13]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual tanshinones to a high degree of purity.[11]

Quantitative Data on Extraction and Purification

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated compounds. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Extraction Methods for Tanshinones

| Extraction Method | Solvent/Conditions | Key Findings | Reference |

| Cloud Point Extraction (CPE) | 3% Lecithin, 2% NaCl, pH 6, 25°C | 6.81% increase in Tanshinone IIA extraction efficiency compared to water extraction. | [7][9] |

| Ultrasonic Extraction | Methanol | Higher efficiency and shorter extraction time compared to conventional methods. | [1] |

| Supercritical Fluid Extraction (SFE) | CO2 | High selectivity and purity of the extract. | [1] |

| Reflux Extraction | Ethyl Acetate | Effective for preparative separation of multiple tanshinones. | [6][13] |

| Alcohol Extraction | 95% Alcohol | Crude extract used for further purification. | [11] |

Table 2: Purity and Yield from Different Purification Protocols

| Purification Method | Starting Material | Compound | Yield | Purity | Reference |

| Multidimensional HSCCC | Crude Extract | Tanshinone IIA | 16 mg | >95% | [12] |

| HSCCC | 400 mg Ethyl Acetate Extract | Tanshinone IIA | 68.8 mg | 99.3% | [6][13] |

| Macroporous Resin + Semi-preparative HPLC | 95% Alcohol Extract | Total Tanshinones | - | >97% | [11] |

| Silica Gel Chromatography + Recrystallization | n-hexane Extract | Tanshinone IIA | - | >95% | [10] |

| Macroporous Resin | - | Tanshinone IIA | - | 10.55 ± 0.21% in refined extract | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the extraction and isolation of tanshinones.

Protocol 1: Extraction and Purification of Tanshinones using High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify multiple tanshinones, including Tanshinone IIA, from Salvia miltiorrhiza.

Methodology:

-

Extraction: The dried roots of Salvia miltiorrhiza are refluxed with ethyl acetate to obtain a crude extract.[6][13]

-

Solvent System Preparation: A two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[6][13]

-

HSCCC Separation:

-

The stationary phase is pumped into the multiplayer coiled column at a specific flow rate.

-

Once the column is filled, the apparatus is rotated at a high speed (e.g., 800 rpm).

-

The mobile phase is then pumped into the column in the head-to-tail direction.

-

After hydrodynamic equilibrium is established, the crude extract sample (dissolved in a mixture of the stationary and mobile phases) is injected into the column.[6][13]

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV-Vis detector, and fractions are collected at regular intervals. The purity of the collected fractions is then determined by HPLC analysis.[6][13]

Protocol 2: Cloud Point Extraction (CPE) of Tanshinones

Objective: To establish an environmentally friendly and efficient method for extracting tanshinones.

Methodology:

-

Sample Preparation: Powdered Salvia miltiorrhiza root is used as the starting material.[7][9]

-

Extraction Medium: An aqueous solution containing a natural surfactant (e.g., 3% w/v lecithin) and a salt (e.g., 2% w/v NaCl) is prepared. The pH is adjusted to 6.[7][9]

-

Extraction Process:

-

Phase Separation: The mixture is centrifuged to separate the surfactant-rich phase (coacervate phase) containing the extracted tanshinones from the aqueous phase.

-

Analysis: The concentration of tanshinones in the surfactant-rich phase is determined by HPLC.[9]

Visualizations: Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical isolation workflow for this compound and relevant signaling pathways.

Caption: A generalized workflow for the isolation and purification of this compound.

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extraction of Tanshinones Rich Extract of Danshen (Salvia Miltiorrhiza Bunge) Root Using Adsorptive (Non-Ionic) Macroporous Resins | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 5. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. preprints.org [preprints.org]

- 10. A METHOD OF ISOLATION OF TANSHINONE IIA FROM SALVIA MILTIORRHIZA FOR WORKING REFERENCE STANDARD | Dalat University Journal of Science [tckh.dlu.edu.vn]

- 11. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of tanshinones from Salvia miltiorrhiza bunge by multidimensional counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Isotanshinone IIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotanshinone IIA, a significant bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered considerable attention for its therapeutic potential. Understanding its biosynthesis is pivotal for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and a visual representation of the pathway to facilitate further research and development.

Introduction

Tanshinones, including this compound, are abietane-type norditerpenoid natural products renowned for their diverse pharmacological activities.[1][2] The biosynthesis of these complex molecules in Salvia miltiorrhiza involves a multi-step process that begins with common isoprenoid precursors and proceeds through a series of cyclization and oxidation reactions. This guide will systematically dissect this intricate pathway, providing a technical resource for professionals in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three main stages:

-

Formation of the Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP): This initial stage involves two independent pathways, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids, both of which produce the universal isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] These C5 units are then condensed to form the C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS).

-

Formation of the Abietane Skeleton: The linear GGPP molecule is first cyclized by copalyl diphosphate synthase (SmCPS) to form normal copalyl diphosphate (CPP).[4] Subsequently, kaurene synthase-like (SmKSL) catalyzes a second cyclization and rearrangement of CPP to yield the tricyclic abietane diterpene skeleton of miltiradiene.[4]

-

Oxidative Modifications and Final Conversion: The miltiradiene core undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce the characteristic functional groups of the various tanshinones. This stage culminates in the formation of this compound.

The following diagram illustrates the key steps in the biosynthetic pathway of this compound.

References

- 1. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Isotanshinone IIA in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotanshinone IIA, a lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of this compound, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes and signaling cascades that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis, all of which are orchestrated through the modulation of key signaling pathways.

Induction of Apoptosis

A hallmark of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in tumor cells. This is achieved through the modulation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Mitochondrial Pathway Activation: this compound treatment leads to an increase in the production of reactive oxygen species (ROS) and intracellular Ca2+ levels.[1][2] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] A key event in this process is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which favors apoptosis.[1][3][4][5][6]

-

Caspase Cascade Activation: The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This compound has been shown to upregulate the expression and activity of caspase-3, caspase-8, and caspase-9, leading to the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[7][8][9]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases.[10][11][12] This prevents cancer cells from dividing and propagating.

-

Regulation of Cell Cycle Proteins: The compound modulates the expression of key cell cycle regulatory proteins. It has been observed to upregulate the expression of p53 and its downstream target p21, which are critical tumor suppressors that inhibit cell cycle progression.[1][12]

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic process.[5][10][13][14][15]

-

Modulation of EMT and MMPs: this compound can suppress the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[16] It also downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[15]

Key Signaling Pathways Modulated by this compound

The diverse anti-cancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many types of cancer. This compound has been consistently shown to inhibit this pathway.[5][6][10][17][18][19][20]

-

Mechanism of Inhibition: this compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, effectively downregulating the pathway's activity.[17][18][20] This inhibition contributes to the induction of apoptosis and autophagy in cancer cells.[5][10]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. The effect of this compound on this pathway can be context-dependent.

-

Modulation of MAPK Subfamilies: In some cancer types, this compound has been shown to inhibit the Ras/Raf/MEK/ERK pathway, which is often associated with cell proliferation.[10][21] Conversely, it can activate the JNK and p38 MAPK pathways, which are generally linked to stress responses and apoptosis induction.[10][22]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound is a potent inhibitor of STAT3 signaling.[6][20][23][24][25][26]

-

Inhibition of STAT3 Activation: this compound has been shown to reduce the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[24][27][28] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and cyclin D1.[24][25]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells, including IC50 values, apoptosis rates, and changes in protein expression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung cancer | Not specified, dose-dependent inhibition | 24, 48, 72 | [3] |

| SNU-638 | Gastric cancer | Dose-dependent inhibition | Not specified | [17] |

| MKN1 | Gastric cancer | Dose-dependent inhibition | Not specified | [26] |

| AGS | Gastric cancer | Dose-dependent inhibition | Not specified | [26] |

| 786-O | Renal cell carcinoma | Concentration-dependent decrease | 24 | [12] |

| H1688 | Small cell lung cancer | ~4 µM | 72 | [16] |

| H446 | Small cell lung cancer | ~6 µM | 72 | [16] |

| FaDu | Head and neck squamous cell carcinoma | ~0.5 mg/L (~1.5 µM) | 48, 72 | [19] |

| LNCaP | Prostate cancer | ~50 µM | 48 | [8] |

| MG-63 | Osteosarcoma | Dose-dependent inhibition | Not specified | [15] |

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Method | Reference |

| 786-O | 8 µg/ml Tan IIA, 24h | 42.7 | Annexin V-FITC/PI | [12] |

| LNCaP | 50 µM Tan IIA, 48h | 27.35 (sub-G1) | PI staining | [8] |

| A2780 | 150 µM Tan-IIA | Significantly increased | Annexin V-FITC/PI | [25] |

Table 3: Modulation of Key Protein Expression by this compound

| Protein | Effect | Cancer Cell Line | Reference |

| PI3K/Akt/mTOR Pathway | |||

| p-PI3K | Decrease | Various | [5] |

| p-Akt | Decrease | Various | [5][17] |

| p-mTOR | Decrease | LNCaP | [8] |

| Apoptosis Regulators | |||

| Bax | Increase | A549, MDA-MB-231, U937 | [3][4][5] |

| Bcl-2 | Decrease | A549, MDA-MB-231, U937 | [3][4][5] |

| Cleaved Caspase-3 | Increase | SNU-638 | [26] |

| Cleaved PARP | Increase | PC3, MCF-7 | [29] |

| STAT3 Pathway | |||

| p-STAT3 (Tyr705) | Decrease | C6 glioma, SNU-638 | [17][24] |

| Bcl-xL | Decrease | C6 glioma | [24] |

| Cyclin D1 | Decrease | C6 glioma | [24] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with shaking to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as required.

-

Harvest cells by trypsinization and wash twice with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.[12]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]

-

Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X binding buffer to each tube.[12]

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[21]

-

Centrifuge the fixed cells and wash twice with PBS.[21]

-

Resuspend the cell pellet in PI staining solution containing RNase A.[21]

-

Incubate for 5 to 10 minutes at room temperature.[21]

-

Analyze the samples using a flow cytometer, collecting PI fluorescence in a linear scale.[21]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample. The following is a general protocol for analyzing proteins in the PI3K/Akt pathway.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse treated cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.[22]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[22]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[22]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

Conclusion

This compound is a multi-targeting natural compound that exhibits significant anti-cancer activity by inducing apoptosis and cell cycle arrest, and inhibiting metastasis in a variety of cancer cells. Its mechanism of action is complex, involving the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR, MAPK, and STAT3 pathways. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to accelerate the development of novel cancer therapies. Further research is warranted to fully elucidate its intricate mechanisms and to translate these promising preclinical findings into clinical applications.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA inhibits human breast cancer cells through increased Bax to Bcl-xL ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tanshinone IIA inhibits AGEs-induced proliferation and migration of cultured vascular smooth muscle cells by suppressing ERK1/2 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tanshinone IIA increases protein expression levels of PERK, ATF6, IRE1α, CHOP, caspase‑3 and caspase‑12 in pancreatic cancer BxPC‑3 cell‑derived xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of cell survival and invasion by Tanshinone IIA via FTH1: A key therapeutic target and biomarker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tanshinone IIA destabilizes SLC7A11 by regulating PIAS4-mediated SUMOylation of SLC7A11 through KDM1A, and promotes ferroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Tanshinone IIA inhibits the growth of pancreatic cancer BxPC‑3 cells by decreasing protein expression of TCTP, MCL‑1 and Bcl‑xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of Isotanshinone IIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases, modern scientific investigation has unveiled a broader spectrum of its therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective properties. The document is designed to serve as a comprehensive resource, detailing the molecular mechanisms, experimental validation, and quantitative data associated with Tan IIA's bioactivity.

Anti-Cancer Effects

This compound has demonstrated potent anti-tumor activity across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| SH-SY5Y | Neuroblastoma | 34.98 | [2] |

| HepG2 | Hepatocellular Carcinoma | 15.58 | [3] |

| A549 | Lung Carcinoma | 15.80 | [3] |

| MCF-7 | Breast Adenocarcinoma | Value not explicitly found in searches | |

| HeLa | Cervical Cancer | Value not explicitly found in searches | |

| HT-29 | Colorectal Adenocarcinoma | Value not explicitly found in searches |

Note: While searches mentioned the use of MCF-7, HeLa, and HT-29 cell lines in studies, specific IC50 values for this compound were not explicitly retrieved.

Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Tan IIA has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[4][5][6][7] For instance, in cholangiocarcinoma cells, Tan IIA was found to inhibit the PI3K/Akt/mTOR pathway, thereby suppressing malignant growth.[4]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival. Tan IIA has been observed to interfere with this pathway, contributing to its anti-proliferative effects.[8]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Tan IIA has been shown to inhibit NF-κB activation through multiple mechanisms, including the inhibition of IκBα degradation and the suppression of the NIK-IKK signaling complex.[9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]

Cardiovascular Effects

This compound has demonstrated significant cardioprotective effects, which are attributed to its anti-inflammatory, antioxidant, and anti-fibrotic properties.

Experimental Models

In vivo studies often utilize rat models of myocardial ischemia-reperfusion injury, where the left anterior descending coronary artery is ligated to induce ischemia, followed by reperfusion.[9] In these models, Tan IIA has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress markers.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. Tanshinone IIA attenuates heart failure via inhibiting oxidative stress in myocardial infarction rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cardioprotective effects of tanshinone IIA on myocardial ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Dawn of Isotanshinone IIA: A Look into its Early Discovery and Scientific History

For researchers, scientists, and drug development professionals, understanding the foundational science of a natural product is paramount. This in-depth technical guide delves into the early discovery and history of Isotanshinone IIA, a significant bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen).

The journey of this compound is intrinsically linked to the broader exploration of tanshinones, a class of abietane diterpenes that give the Danshen root its characteristic red color. Initial investigations into the chemical constituents of Salvia miltiorrhiza began in the 1930s with Japanese scholars laying the groundwork for future discoveries. It was in this period that "tanshinone II" was first isolated, a substance later revealed to be a mixture of closely related compounds.

Subsequent decades saw a flourishing of research, particularly in the 1960s, as advancements in chemical and spectroscopic techniques allowed for more precise separation and structural elucidation of these complex natural products. Key researchers of this era, including Kakisawa, Takiura, and Okumura, were instrumental in differentiating the various tanshinone isomers.

This compound, a para-quinone, was identified as a distinct chemical entity during this period of intense investigation, distinguishing it from its more abundant ortho-quinone isomer, Tanshinone IIA. The structural characterization of these "iso" compounds marked a significant step in understanding the chemical diversity within the tanshinone family.

Physicochemical and Spectroscopic Data of this compound

The early characterization of this compound relied on a combination of classical chemical methods and emerging spectroscopic techniques. The following table summarizes the key quantitative data from these foundational studies, providing a baseline for modern analytical work.

| Property | Reported Value |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.34 g/mol |

| Melting Point | Data from early publications not available |

| UV-Vis λmax (in EtOH) | Data from early publications not available |

| Infrared (IR) νmax | Data from early publications not available |

| ¹H NMR | Data from early publications not available |

| Mass Spectrometry (MS) | Data from early publications not available |

Note: Specific quantitative data from the initial isolation and characterization publications were not available in the searched resources. The provided molecular formula and weight are based on the established structure.

Early Experimental Protocols

General Isolation Workflow of Tanshinones in the Mid-20th Century

The following diagram illustrates a probable workflow for the isolation of tanshinones, including this compound, based on the methodologies of the time.

Caption: A generalized workflow for the isolation of tanshinones in the mid-20th century.

Early Pharmacological Investigations

Information regarding the initial biological screening of this compound is scarce in the readily available literature. Early pharmacological work on Salvia miltiorrhiza extracts focused on the crude mixtures of tanshinones. These initial studies likely paved the way for later, more specific investigations into the bioactivities of individual compounds like this compound. The primary focus of early research on Danshen was its traditional use in cardiovascular ailments, and it is plausible that the initial pharmacological inquiries were directed towards this area.

Conclusion

The early discovery and characterization of this compound were the culmination of decades of research into the rich chemical landscape of Salvia miltiorrhiza. While specific details from the seminal publications are not easily accessible today, the historical context underscores the importance of foundational natural product chemistry. The work of pioneering chemists in isolating and elucidating the structure of this and other tanshinones provided the essential groundwork for the extensive pharmacological research that continues to this day, exploring the therapeutic potential of these fascinating molecules. Further archival research into the original Japanese and Chinese chemical journals of the mid-20th century may yet uncover the precise details of the initial discovery of this compound.

Isotanshinone IIA: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotanshinone IIA is a lipophilic diterpenoid and one of the active constituents isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a perennial plant in the genus Salvia.[1] Commonly known as Danshen or red sage, this plant has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, primarily used for the treatment of cardiovascular and cerebrovascular diseases.[2][3] this compound, along with other tanshinones, is responsible for many of the therapeutic effects attributed to Danshen. This technical guide provides an in-depth overview of the chemical properties, traditional uses, pharmacological activities, and molecular mechanisms of this compound, with a focus on its potential for modern drug development.

Chemical and Physical Properties

This compound is an abietane-type diterpene with the following properties:

| Property | Value |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 20958-15-0 |

| Appearance | Reddish crystalline powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Melting Point | 205-207 °C |

| Boiling Point | 480.7 °C at 760 mmHg |

| Density | 1.209 g/cm³ |

Role in Traditional Medicine

Salvia miltiorrhiza (Danshen) has been used in Traditional Chinese Medicine for over 2,000 years. Its primary applications in TCM are to:

-

Activate blood circulation and remove blood stasis: This is the most prominent traditional use, forming the basis for its application in a variety of circulatory disorders.

-

Alleviate pain: It has been traditionally used to manage pain, particularly chest pain associated with heart conditions.

-

Clear heat and cool the blood: This relates to its use in conditions with inflammatory components.

-

Calm the mind: It has been used to treat restlessness and insomnia, often associated with heart-related issues.

Traditionally, Danshen has been prescribed for a range of ailments including angina pectoris, myocardial infarction, stroke, and other cardiovascular and cerebrovascular conditions.[4][5]

Pharmacological Activities and Molecular Mechanisms

Modern pharmacological research has investigated the mechanisms underlying the traditional uses of this compound and has uncovered a broad spectrum of biological activities.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] A primary mechanism of its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway .[1][8] By suppressing this pathway, this compound reduces the nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.[9]

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of cancer cell lines, including breast, gastric, lung, and prostate cancer.[10][11][12][13] Its anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[13][14] A key mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway .[15][16][17] Inhibition of this pathway leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12][13]

-

Cell Cycle Arrest: It can arrest the cell cycle at various phases, such as the G2/M phase, thereby preventing cancer cell proliferation.[11]

-

Inhibition of Metastasis and Angiogenesis: this compound can suppress the migration and invasion of cancer cells and inhibit the formation of new blood vessels that supply tumors.[10][18]

-

Autophagy Induction: In some cancer cell types, this compound can induce autophagic cell death.[13]

Cardiovascular Protection

Consistent with its traditional use, this compound has been shown to have significant cardioprotective effects.[2][4][5][19][20] These effects are attributed to its ability to:

-

Reduce Myocardial Infarct Size: In animal models of myocardial infarction, this compound has been shown to reduce the size of the infarct and improve cardiac function.[4][5][20]

-

Inhibit Atherosclerosis: It can attenuate the development of atherosclerotic plaques by reducing inflammation, inhibiting the proliferation of vascular smooth muscle cells, and preventing the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages.[1][19]

-

Promote Angiogenesis: In the context of myocardial ischemia, this compound has been found to promote the formation of new blood vessels, which can help to restore blood flow to the damaged heart tissue.[5][20]

-

Anti-arrhythmic Effects: Some studies suggest that this compound may have anti-arrhythmic properties.[4]

Quantitative Data

Table 1: In Vitro Anticancer Activity of Tanshinone IIA (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) |

| MKN45 | Gastric Cancer | 8.35 | 48 |

| SGC7901 | Gastric Cancer | 10.78 | 48 |

Data extracted from a study on the effects of Tanshinone IIA on gastric cancer cells.[11]

Table 2: In Vivo Anticancer Activity of Tanshinone IIA in a Mouse Xenograft Model

| Cancer Cell Line | Treatment Group | Tumor Growth Suppression (%) |

| MKN45 | 10 mg/kg Tan IIA | ~26 |

| MKN45 | 30 mg/kg Tan IIA | ~72 |

Results from a 3-week treatment period in a mouse xenograft model of gastric cancer.[11]

Table 3: Pharmacokinetic Parameters of Tanshinone IIA

| Parameter | Value | Species | Administration |

| Absolute Bioavailability | < 3.5% | Rat | Oral |

| Plasma Protein Binding | 99.2% | Rat | - |

| t₁/₂ α (rapid distribution) | 0.024 h | Rat | Intravenous |

| t₁/₂ β (slow redistribution) | 0.34 h | Rat | Intravenous |

| t₁/₂ γ (terminal elimination) | 7.5 h | Rat | Intravenous |

| Systemic Exposure (AUC₀-t) | ~330 ng*h/mL | Mouse | Oral (20 mg/kg) |

Pharmacokinetic data for Tanshinone IIA, highlighting its low oral bioavailability and high plasma protein binding.[3][21]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of Tanshinone IIA

Objective: To quantify the concentration of Tanshinone IIA in herbal preparations or biological samples.[22][23]

Methodology:

-

Sample Preparation:

-

For herbal material (e.g., Guanxin Danshen Diwan), a powdered sample is extracted with a solvent such as 80% methanol in water using sonication.

-

The extract is then filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

-

-

Standard Preparation:

-

A stock solution of a Tanshinone IIA reference standard is prepared in methanol (e.g., 1 mg/mL).

-

A series of standard solutions are prepared by diluting the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20, and 50 µg/mL).

-

-

Chromatographic Conditions:

-

Quantification: The concentration of Tanshinone IIA in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages.[6][8]

Methodology:

-

Cell Culture: RAW264.7 murine macrophages or THP-1 human monocytic cells are cultured in appropriate media.[6][8]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Measurement of Inflammatory Mediators:

-

Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

Gene Expression: The mRNA expression levels of pro-inflammatory genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[6]

-

-

Analysis: The inhibitory effect of this compound is determined by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways such as PI3K/Akt and NF-κB.[15][17][24][25]

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, NF-κB p65).[15][17]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

This compound induces apoptosis in cancer cells in part by inhibiting the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound promotes the activity of pro-apoptotic proteins and suppresses survival signals.[15][16][17]

References

- 1. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tanshinone IIA Exerts Cardioprotective Effects Through Improving Gut-Brain Axis Post-Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 17. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cardioprotective effects of tanshinone IIA on myocardial ischemia...: Ingenta Connect [ingentaconnect.com]

- 21. Insight into the pharmacokinetic behavior of tanshinone IIA in the treatment of Crohn's disease: comparative data for tanshinone IIA and its two glucuronidated metabolites in normal and recurrent colitis models after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Isotanshinone IIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotanshinone IIA is a significant bioactive compound belonging to the abietane diterpenoid family, naturally occurring in the roots of Salvia miltiorrhiza (Danshen). Its structural similarity to other tanshinones, such as the well-studied Tanshinone IIA, necessitates a detailed and unambiguous structural characterization to support research into its unique pharmacological properties. This technical guide provides a comprehensive overview of the analytical techniques and data integral to the structural elucidation of this compound.

Spectroscopic Data Analysis

The structural framework of this compound has been determined through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy reveals the intricate connectivity of atoms within the molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer crucial information about the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like this compound. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is achieved through a suite of experiments including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: The complete and verified ¹H and ¹³C NMR data for this compound is not currently available in the provided search results. The tables are representative of how the data would be presented.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. The molecular formula has been established as C₁₉H₁₈O₃, with a corresponding molecular weight of 294.3 g/mol . Tandem mass spectrometry (MS/MS) experiments provide valuable information on the fragmentation patterns, which aids in confirming the core structure and the arrangement of functional groups.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Note: Specific experimental m/z values for this compound are not available in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide insights into the functional groups and the extent of conjugation within the molecule.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |

| IR | Data not available | e.g., C=O stretch, C-O stretch, aromatic C-H stretch |

| UV-Vis | Data not available | e.g., π → π transitions of conjugated systems* |

Note: Specific IR absorption bands and UV-Vis absorption maxima for this compound are not detailed in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections outline the general experimental protocols for the key analytical techniques.

NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: The ¹³C NMR spectrum provides the chemical shifts of all carbon atoms in the molecule.

-

2D NMR (HSQC & HMBC): HSQC experiments are used to identify direct one-bond correlations between protons and carbons. HMBC experiments reveal long-range (two- and three-bond) correlations, which are crucial for establishing the connectivity of the molecular skeleton.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) or direct infusion.

-

Ionization: Electrospray ionization (ESI) is a common technique for generating ions of diterpenoids.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Fragmentation Analysis (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

IR and UV-Vis Spectroscopy

-

IR Spectroscopy: A small amount of the sample is typically prepared as a thin film or mixed with KBr to form a pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

UV-Vis Spectroscopy: The sample is dissolved in a suitable transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths using a UV-Vis spectrophotometer.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of this compound.

This guide underscores the multi-faceted approach required for the definitive structural elucidation of complex natural products like this compound. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy allows for a confident assignment of its chemical structure, which is fundamental for advancing its research and potential therapeutic applications.

The Multifaceted Biological Activities of Isotanshinone IIA Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotanshinone IIA, a diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest due to its diverse pharmacological properties. Extensive research has demonstrated its potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key biological assays and visualizations of the primary signaling pathways involved are presented to facilitate further research and drug development in this promising area.

Biological Activities of this compound and Its Derivatives

This compound and its synthetic or semi-synthetic derivatives exhibit a broad spectrum of biological activities. These compounds have been shown to modulate multiple cellular signaling pathways, leading to a range of therapeutic effects. The primary areas of investigation include their potent anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer mechanisms are multifaceted and include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation, migration, and invasion.[2] Key signaling pathways implicated in the anticancer effects of these compounds include the PI3K/Akt, MAPK, and JAK/STAT pathways.[3]

One notable derivative, TA25, a synthesized imidazole derivative of tanshinone IIA, has shown promising inhibitory effects against the proliferation of A549 lung cancer cells with an IC50 value of approximately 17.9 μM.[4] This derivative was found to induce S-phase arrest and promote the production of reactive oxygen species (ROS), leading to DNA damage in cancer cells.[4] Furthermore, some tanshinone derivatives have exhibited potent cytotoxic effects against prostate cancer cell lines, with IC50 values for growth inhibition being significantly lower than that of the parent compound, Tanshinone IIA.[5] For instance, a derivative with a carbonyl and three methoxy groups in the benzene ring showed IC50 values of 0.41 µM and 0.74 µM against LNCaP and CWR22Rv1 prostate cancer cell lines, respectively.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are well-documented.[6] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] The underlying mechanism often involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[6]

Studies on RAW 264.7 macrophage cells have shown that various tanshinones, including Tanshinone IIA, can significantly inhibit LPS-induced nitric oxide production. The IC50 values for 15,16-dihydrotanshinone-I, tanshinone-IIA, and cryptotanshinone were found to be 5 µM, 8 µM, and 1.5 µM, respectively.[8]

Neuroprotective Effects

This compound and its derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.[9] Their neuroprotective mechanisms include antioxidant effects, inhibition of apoptosis, and modulation of neuroinflammation. These compounds have been shown to protect neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress.[5] Some derivatives have also been found to exhibit weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and some of its derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Tanshinone IIA | K562 (Chronic Myeloid Leukemia) | ~20 | [1] |

| Tanshinone IIA | A549 (Lung Cancer) | 17.30 | [1] |

| Tanshinone IIA | HeLa (Cervical Cancer) | 0.54 | [1] |

| Tanshinone IIA | HepG2 (Liver Cancer) | 1.42 | [1] |

| Tanshinone IIA | MDA-MB-231 (Breast Cancer) | 4.63 | [1] |

| TA25 (Imidazole derivative) | A549 (Lung Cancer) | 17.9 | [4] |

| Derivative with carbonyl and three methoxy groups | LNCaP (Prostate Cancer) | 0.41 | [5] |

| Derivative with carbonyl and three methoxy groups | CWR22Rv1 (Prostate Cancer) | 0.74 | [5] |

| Dihydrofuran-based derivative of Tanshinone I | KB (Oral Cancer) | 1.24 - 2.62 | |

| Dihydrofuran-based derivative of Tanshinone I | KB/VCR (Drug-resistant Oral Cancer) | 1.24 - 2.62 |

Table 2: Anti-inflammatory Activity of this compound and Related Tanshinones (IC50 values for Inhibition of Nitric Oxide Production in RAW 264.7 Cells)

| Compound | IC50 (µM) | Reference |

| 15,16-dihydrotanshinone-I | 5 | [8] |

| Tanshinone-IIA | 8 | [8] |

| Cryptotanshinone | 1.5 | [8] |

Table 3: Neuroprotective Activity of Tanshinone Derivatives (IC50 values for Enzyme Inhibition)

| Compound | Enzyme | IC50 (µM) | Reference |

| Dihydrotanshinone I | Acetylcholinesterase (AChE) | 5.39 | |

| Dihydrotanshinone I | Butyrylcholinesterase (BChE) | 1.80 | |

| 1,2-didehydromiltirone | Acetylcholinesterase (AChE) | 3.99 | |

| Cryptotanshinone | Acetylcholinesterase (AChE) | 3.88 | |

| 1,2-didehydrotanshinone IIA | Acetylcholinesterase (AChE) | 20.46 | |

| 1(S)-hydroxytanshinone IIA | Acetylcholinesterase (AChE) | 18.40 |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. This compound derivatives can modulate the MAPK pathway, contributing to their anticancer effects.

Caption: MAPK signaling pathway and potential points of modulation by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. This compound and its derivatives can suppress the activation of NF-κB, thereby exerting their anti-inflammatory effects.

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability and to determine their cytotoxic potential.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways.

Workflow:

Caption: General workflow for Western Blot analysis.

Detailed Protocol:

-

Sample Preparation: Treat cells with this compound derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations for a specific time period.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound and its derivatives represent a promising class of natural product-derived compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects, are attributed to their ability to modulate multiple key signaling pathways. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this exciting class of compounds and accelerating their translation into novel clinical therapies. The continued exploration of the structure-activity relationships of this compound derivatives will be crucial for the design and synthesis of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Cerebral Ischemia | Tanshinone IIA inhibits neuronal ferroptosis and relieves cerebral ischemia‒reperfusion injury by regulating miR-449a/ACSL4 | springermedicine.com [springermedicine.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

In Silico Prediction of Isotanshinone IIA Targets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isotanshinone IIA, a bioactive diterpene quinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. Identifying its molecular targets is crucial for understanding its mechanism of action and advancing its clinical application. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound and its close structural analog, Tanshinone IIA (TIIA). It details the protocols for network pharmacology and molecular docking, presents quantitative data in structured tables, and visualizes complex workflows and signaling pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers employing computational approaches in drug discovery and natural product pharmacology.

Introduction to In Silico Target Prediction

The identification of drug-target interactions is a foundational step in drug discovery. Traditional experimental methods can be time-consuming and resource-intensive. In silico approaches, which utilize computational methods, offer a powerful and efficient alternative to predict and analyze these interactions, thereby accelerating the elucidation of a compound's mechanism of action.[1] These methods are particularly valuable for natural products like this compound, which often exhibit polypharmacological effects by interacting with multiple targets.

Network pharmacology is a key in silico discipline that integrates systems biology and network analysis to investigate drug-target interactions on a systemic level.[1][2] It allows for the construction of complex "drug-target-disease" networks to identify key proteins and pathways.[3] This approach is often complemented by molecular docking, a technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[4][5]

Core Computational Methodologies

The prediction of targets for compounds like this compound primarily relies on a synergistic combination of network pharmacology and molecular docking simulations.

Network Pharmacology